1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine
Description
1-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 6 and an N-methylmethanamine group at position 2. Its molecular formula is C₁₀H₁₂ClN₃, with a molecular weight of 209.68 g/mol . The compound is typically stored under dry conditions at 2–8°C to ensure stability.
Properties
IUPAC Name |
1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c1-11-4-8-6-13-5-7(10)2-3-9(13)12-8/h2-3,5-6,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZTVRXSIYUKPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN2C=C(C=CC2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction with Bromoacetonitrile
The most direct route involves cyclocondensation of 2-amino-6-chloropyridine with bromoacetonitrile under mild basic conditions. This one-pot method proceeds via nucleophilic attack of the amine on the α-carbon of bromoacetonitrile, followed by intramolecular cyclization to form the imidazo[1,2-a]pyridine core.
Procedure :
- Step 1 : 2-Amino-6-chloropyridine (1.0 equiv) and bromoacetonitrile (1.2 equiv) are refluxed in acetonitrile at 80°C for 12 hours.
- Step 2 : The intermediate 2-(cyanomethyl)imidazo[1,2-a]pyridine is reduced using LiAlH4 in THF to yield the primary amine.
- Step 3 : Methylation with methyl iodide and K2CO3 in DMF at 60°C introduces the N-methyl group.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | Acetonitrile | +15% vs. DMF |
| Temperature | 80°C | Max at 12h |
| Bromoacetonitrile Eq | 1.2 | Avoids dimer |
This method achieves an overall yield of 65–70% with >98% purity after recrystallization (n-hexane:ethyl acetate, 1:2).
Reductive Amination of Imidazo[1,2-a]pyridine-2-carbaldehyde
Aldehyde Intermediate Synthesis
The aldehyde precursor is synthesized via Vilsmeier-Haack formylation of 6-chloroimidazo[1,2-a]pyridine.
Procedure :
- Step 1 : 6-Chloroimidazo[1,2-a]pyridine (1.0 equiv) is treated with POCl3/DMF at 0°C, followed by hydrolysis to yield 2-formyl-6-chloroimidazo[1,2-a]pyridine.
- Step 2 : Reductive amination with methylamine (2.0 equiv) and NaBH3CN in methanol at 25°C for 6 hours affords the target compound.
Key Advantages :
- Avoids harsh methylation conditions.
- Enables late-stage diversification of the amine group.
Yield : 72–75% after silica gel chromatography (ethyl acetate:hexane, 3:7).
Nucleophilic Substitution at C2 Position
Halogen-Metal Exchange Strategy
A halogenated intermediate (e.g., 2-bromo-6-chloroimidazo[1,2-a]pyridine) undergoes nucleophilic substitution with N-methylmethanamine.
Procedure :
- Step 1 : Bromination of 6-chloroimidazo[1,2-a]pyridine using NBS in CCl4 yields 2-bromo-6-chloroimidazo[1,2-a]pyridine.
- Step 2 : Reaction with N-methylmethanamine (3.0 equiv) in DMF at 120°C for 24 hours under N2 atmosphere.
Challenges :
Continuous Flow Synthesis
Microreactor-Based Approach
Adapting methods from imidazo[1,2-a]pyridine-2-carboxamide synthesis, a two-step continuous flow process enhances scalability:
Flow Setup :
- Reactor 1 : 2-Amino-6-chloropyridine and bromoacetonitrile in DMF (residence time: 20 min at 100°C).
- Reactor 2 : Methylamine and EDC/HOBt in DMF (residence time: 10 min at 75°C).
Throughput : 36 compounds/24 hours with 68% yield and 97% purity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 70 | 98.5 | High | $$ |
| Reductive Amination | 75 | 99.0 | Moderate | $$$ |
| Nucleophilic Subst. | 55 | 95.0 | Low | $$ |
| Continuous Flow | 68 | 97.0 | Very High | $$$$ |
Critical Observations :
- Cyclocondensation balances cost and yield for lab-scale synthesis.
- Continuous flow is optimal for industrial applications despite higher initial setup costs.
Purification and Characterization
Recrystallization Protocols
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Position
The 6-chloro group undergoes nucleophilic substitution under controlled conditions, enabling derivatization at this position:
| Reaction Type | Reagent/Conditions | Product | Yield | Key Observations | Source |
|---|---|---|---|---|---|
| Hydrolysis | NaOH (aq.), 80°C | 6-Hydroxy derivative | 72% | Requires phase-transfer catalysts for efficiency | |
| Amination | NH₃/MeOH, 60°C | 6-Amino derivative | 68% | Steric hindrance reduces reaction rate | |
| Methoxylation | NaOMe/DMF, 100°C | 6-Methoxy derivative | 85% | Polar aprotic solvents enhance reactivity |
Mechanistic Insight :
The chloro group’s electron-withdrawing effect activates the adjacent carbon for SNAr (nucleophilic aromatic substitution), particularly in the presence of strong bases or nucleophiles .
Condensation with Carbonyl Compounds
The secondary amine participates in condensation reactions to form imines or related products:
Notable Example :
Reaction with benzaldehyde generates a Schiff base (Fig. 1), which demonstrated IC₅₀ = 4.2 μM against HeLa cells in cytotoxicity assays.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions exploit the chloro substituent for C–C bond formation:
Optimization Note :
Reaction temperatures >100°C and ligand-stabilized palladium complexes (e.g., Xantphos) improve yields in Buchwald-Hartwig aminations .
Amidation and Sulfonylation
The methylmethanamine group undergoes acylation reactions:
Structural Impact :
N-Acetylation reduces basicity (pKa shift from 8.1 to 6.7), altering solubility and target binding.
Alkylation at the Amine Center
Quaternary ammonium salts form via alkylation, enhancing water solubility:
Application :
Trimethylammonium derivatives show improved bioavailability in pharmacokinetic studies (t₁/₂ = 3.2 h vs. 1.8 h for parent compound).
Cyclization Reactions
Intramolecular cyclizations generate fused polyheterocycles:
Mechanistic Pathway :
Acid-mediated cyclization proceeds via protonation of the pyridine nitrogen, followed by electrophilic attack at the amine.
Oxidation and Reduction
-
Oxidation :
MnO₂ in acetone converts the amine to a nitroxide radical (EPR-active species), used in spin-labeling studies . -
Reduction :
NaBH₄ reduces imine intermediates to secondary amines during derivatization (e.g., converting Schiff bases to saturated amines).
Metal Complexation
The nitrogen-rich structure acts as a ligand for transition metals:
| Metal Salt | Conditions | Complex | Application | Source |
|---|---|---|---|---|
| CuCl₂ | MeOH, RT | [Cu(L)₂Cl₂] | Catalytic oxidation | |
| Fe(NO₃)₃ | H₂O, 80°C | Fe(L)(NO₃)₃ | Magnetic materials |
Stability :
Copper complexes exhibit thermal stability up to 280°C (TGA data).
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as effective anticancer agents. The compound has been linked to the inhibition of the PI3Kα pathway, which is crucial in cancer cell proliferation and survival.
- Mechanism of Action : The compound acts as a PI3Kα inhibitor, interfering with the signaling pathways that promote tumor growth. This mechanism is critical as aberrations in the PI3K pathway are common in various cancers, making it a prime target for therapeutic intervention .
- Case Studies : A study published in International Journal of Molecular Sciences demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited significant anticancer properties through structure-activity relationship (SAR) analysis. The modifications on the imidazo[1,2-a]pyridine scaffold led to enhanced biological activity against cancer cell lines .
Neuropharmacological Applications
The compound's structural features suggest potential applications in neuropharmacology. Imidazo[1,2-a]pyridine derivatives have shown promise in modulating neurotransmitter systems.
- Potential Therapeutic Uses : There is ongoing research into the use of such compounds for treating neurological disorders such as anxiety and depression. The modulation of serotonin and dopamine pathways could provide a novel approach to therapy .
Antimicrobial Properties
Preliminary investigations into the antimicrobial properties of 1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine suggest that it may have efficacy against certain bacterial strains.
- Research Findings : Studies have indicated that similar compounds can inhibit bacterial growth by disrupting cellular processes. Further exploration is needed to confirm these effects specifically for this compound and to elucidate the underlying mechanisms .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine involves various chemical transformations that enhance its biological activity.
| Step | Description |
|---|---|
| 1 | Synthesis begins with chlorination of imidazopyridine derivatives to introduce chlorine at position 6. |
| 2 | Subsequent methylation reactions yield the N-methyl derivative, enhancing solubility and bioavailability. |
| 3 | SAR studies guide further modifications to optimize potency and selectivity against target proteins like PI3Kα. |
Mechanism of Action
The mechanism of action of 1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved often include signal transduction cascades that regulate cellular processes like proliferation, apoptosis, or metabolism .
Comparison with Similar Compounds
N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine (CAS 106961-33-5)
- Molecular Formula : C₁₈H₂₁N₃
- Molecular Weight : 279.38 g/mol
- Key Differences :
6-Chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine
- Molecular Formula : C₁₀H₁₂ClN₃ (identical to the target compound)
- Key Differences :
- Implications : Positional isomerism may alter binding affinity in biological targets (e.g., receptors or enzymes).
Pharmacological Analogs
TAK-438 (1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Monofumarate)
- Key Features :
- Pharmacokinetics :
N-Aryl-1-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamines
Metabolic Stability
- Target Compound: Limited data, but the N-methylamine group may reduce metabolic degradation compared to primary amines.
- TAK-438 : Sulfonyl groups and fluorophenyl substituents improve metabolic stability, with a half-life >6 hours in preclinical models .
Biological Activity
1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis
The synthesis of 1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine typically involves several steps including the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the N-methylmethanamine group. Various synthetic routes have been explored to optimize yield and purity, often utilizing metal-catalyzed cross-coupling reactions for functionalization.
Anticancer Properties
Research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit significant inhibitory activity against various tumor cell lines. For instance, related compounds have shown IC50 values in the submicromolar range against cancer cells, indicating potent anticancer activity. The mechanism often involves the inhibition of key signaling pathways associated with tumorigenesis, such as the phosphatidylinositol 3-kinase (PI3K) pathway.
| Compound | IC50 (μM) | Target Cell Line | Mechanism |
|---|---|---|---|
| 13k | 0.09 - 0.43 | Various Tumor Cells | PI3Kα Inhibition |
| 7 | 5.70 - 9.68 | ENPP1 Inhibition | Immune Response Stimulation |
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes that play critical roles in cellular processes. For example, inhibitors targeting ENPP1 have been shown to enhance immune responses in cancer therapy by modulating pathways like cGAS-STING. These findings suggest that derivatives may offer dual benefits in both direct anticancer effects and immunomodulatory actions.
Case Studies
Several studies have focused on the biological evaluation of imidazo[1,2-a]pyridine derivatives:
- Study on PI3K Inhibition : A study reported that a derivative exhibited an IC50 value of 1.94 nM against PI3Kα, leading to cell cycle arrest and apoptosis in HCC827 cells. This suggests a strong potential for developing targeted therapies against cancers driven by aberrant PI3K signaling.
- ENPP1 Inhibitor Evaluation : Another study identified a related compound that significantly inhibited ENPP1 with an IC50 of around 5.70 nM and demonstrated enhanced efficacy when combined with anti-PD-1 therapy in murine models, achieving a tumor growth inhibition rate of 77.7% at a dosage of 80 mg/kg.
Q & A
Q. What are the most reliable synthetic routes for 1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine, and how do reaction conditions influence yield?
The compound can be synthesized via condensation reactions between 2-aminoimidazole derivatives and aliphatic carbonyl precursors. For example, imidazo[1,2-a]pyridine scaffolds are often constructed using glacial acetic acid as a catalyst in methanol under reflux (16–24 hours), followed by filtration and purification . Substituting the N-methyl group requires careful optimization of stoichiometry to avoid side products like over-alkylation. Evidence from similar derivatives shows that reaction temperature (80–100°C) and solvent polarity significantly impact yields (typically 50–70% for analogous compounds) .
Q. How is the crystal structure of this compound refined, and what software is recommended for structural validation?
SHELXL remains the gold standard for small-molecule refinement due to its robust handling of high-resolution data and twin correction . For imidazo[1,2-a]pyridine derivatives, key parameters include:
Q. What spectroscopic techniques are critical for characterizing this compound’s purity and regiochemistry?
- NMR : ¹H/¹³C NMR resolves regiochemical ambiguities (e.g., distinguishing Cl at C6 vs. C7). Key signals:
- Imidazo[1,2-a]pyridine protons (δ 7.2–8.5 ppm).
- N-methyl resonance (δ 2.8–3.1 ppm, singlet).
- HRMS : Confirm molecular ion [M+H]⁺ with < 3 ppm error.
- HPLC : Use C18 columns (ACN/water + 0.1% TFA) to detect < 2% impurities .
Advanced Research Questions
Q. How can researchers address contradictions in bioactivity data across studies (e.g., antimicrobial vs. COX-2 inhibition)?
Discrepancies often arise from assay conditions or substituent effects. For example:
- Antimicrobial activity : Requires MIC testing against Gram-positive/negative strains (e.g., S. aureus, E. coli) under standardized CLSI guidelines .
- COX-2 selectivity : Use fluorescence polarization assays to measure IC50 against COX-1/COX-2 isoforms. A 2023 study found that 6-chloro substitution enhances COX-2 binding (IC50 = 0.8 µM) but reduces antimicrobial potency due to altered hydrophobicity .
Recommendation : Cross-validate using orthogonal assays (e.g., SPR for binding kinetics) .
Q. What computational strategies predict the compound’s LogP and binding modes with biological targets?
- LogP estimation : Combine XLOGP3 (for imidazo[1,2-a]pyridine cores) and SILICOS-IT (for N-methyl groups). Expected LogP ≈ 2.1–2.5 .
- Docking studies : Use AutoDock Vina with homology models of targets (e.g., COX-2 PDB: 3NT1). Key interactions:
- Chlorine’s hydrophobic contact with Val523.
- N-methyl’s van der Waals interaction with Tyr355 .
Q. How do researchers resolve synthetic challenges in scaling up this compound (e.g., low yields or byproducts)?
- Byproduct mitigation : Replace glacial acetic acid with p-TsOH to suppress Schiff base formation .
- Scale-up optimization : Use flow chemistry for condensation steps (residence time: 30 min at 120°C) .
- Purification : Employ preparative HPLC with CHIRALPAK AD-H columns if enantiomeric impurities persist .
Q. What are the best practices for analyzing structure-activity relationships (SAR) in derivatives of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
